Cas no 1388076-43-4 ((2-fluoro-6-methoxyphenyl)hydrazine)

2-フルオロ-6-メトキシフェニルヒドラジンは、有機合成化学において重要な中間体として利用される化合物です。特に、フッ素原子とメトキシ基がオルト位に配置された芳香族ヒドラジン誘導体であり、医薬品や農薬の合成におけるキーインターメディエートとしての応用が期待されます。その分子構造は、求核試薬としての反応性に加え、フッ素原子の電子効果による特異的な反応選択性を示す点が特徴です。高純度で安定した品質を保持しており、ヘテロ環化合物の構築やパラジウムカップリング反応などの多様な反応系に適用可能です。取り扱い時には適切な保護具の使用が推奨されます。

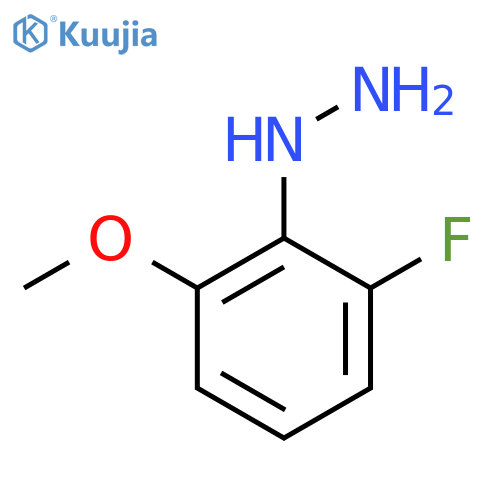

1388076-43-4 structure

商品名:(2-fluoro-6-methoxyphenyl)hydrazine

(2-fluoro-6-methoxyphenyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-6-methoxyphenylhydrazine

- (2-fluoro-6-methoxyphenyl)hydrazine

-

- インチ: 1S/C7H9FN2O/c1-11-6-4-2-3-5(8)7(6)10-9/h2-4,10H,9H2,1H3

- InChIKey: WNKHCLMSYNFDEX-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1NN)OC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 123

- トポロジー分子極性表面積: 47.3

- 疎水性パラメータ計算基準値(XlogP): 1.2

(2-fluoro-6-methoxyphenyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1842795-0.05g |

(2-fluoro-6-methoxyphenyl)hydrazine |

1388076-43-4 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1842795-5.0g |

(2-fluoro-6-methoxyphenyl)hydrazine |

1388076-43-4 | 5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-1842795-10.0g |

(2-fluoro-6-methoxyphenyl)hydrazine |

1388076-43-4 | 10g |

$4360.0 | 2023-06-03 | ||

| Enamine | EN300-1842795-1g |

(2-fluoro-6-methoxyphenyl)hydrazine |

1388076-43-4 | 1g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1842795-10g |

(2-fluoro-6-methoxyphenyl)hydrazine |

1388076-43-4 | 10g |

$3007.0 | 2023-09-19 | ||

| Alichem | A250001000-500mg |

2-Fluoro-6-methoxyphenylhydrazine |

1388076-43-4 | 98% | 500mg |

1,009.40 USD | 2021-06-15 | |

| Alichem | A250001000-1g |

2-Fluoro-6-methoxyphenylhydrazine |

1388076-43-4 | 98% | 1g |

1,651.30 USD | 2021-06-15 | |

| Alichem | A250001000-250mg |

2-Fluoro-6-methoxyphenylhydrazine |

1388076-43-4 | 98% | 250mg |

734.40 USD | 2021-06-15 | |

| Enamine | EN300-1842795-0.1g |

(2-fluoro-6-methoxyphenyl)hydrazine |

1388076-43-4 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1842795-1.0g |

(2-fluoro-6-methoxyphenyl)hydrazine |

1388076-43-4 | 1g |

$1014.0 | 2023-06-03 |

(2-fluoro-6-methoxyphenyl)hydrazine 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1388076-43-4 ((2-fluoro-6-methoxyphenyl)hydrazine) 関連製品

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 4964-69-6(5-Chloroquinaldine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬